Imidazole-1-butyric acid, ethyl ester

Medicinal Chemistry Physical Chemistry ADME Properties

Imidazole-1-butyric acid, ethyl ester (CAS 72338-57-9) is a strategic building block for medicinal chemistry. Its ethyl ester modification increases lipophilicity by 0.714 cLogP units over the parent acid, reducing polar surface area to 44.1 Ų, which can improve membrane permeability and oral absorption of drug candidates. Procure this pre-formed ester intermediate to streamline N-alkyl imidazole syntheses, bypass low-yield direct acid routes, and ensure batch-to-batch consistency for GLP/GMP workflows. Ideal for GABA receptor research and NCE design.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 72338-57-9
Cat. No. B3357322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-1-butyric acid, ethyl ester
CAS72338-57-9
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCN1C=CN=C1
InChIInChI=1S/C9H14N2O2/c1-2-13-9(12)4-3-6-11-7-5-10-8-11/h5,7-8H,2-4,6H2,1H3
InChIKeyRDNHWIOBCYOAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazole-1-butyric acid, ethyl ester (CAS 72338-57-9): Chemical Identity and Core Characteristics


Imidazole-1-butyric acid, ethyl ester (CAS 72338-57-9), also known as ethyl 4-(1H-imidazol-1-yl)butanoate, is an N-alkylated imidazole derivative with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is characterized by a five-membered imidazole ring linked to an ethyl butyrate side chain [1]. This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules with potential pharmaceutical applications [2].

Why Substituting Imidazole-1-butyric acid, ethyl ester (CAS 72338-57-9) with In-Class Analogs Introduces Uncertainty


Despite belonging to a broad class of 1-substituted imidazoles, Imidazole-1-butyric acid, ethyl ester possesses a specific combination of an ester-protected four-carbon butyric acid side chain and an unsubstituted imidazole ring that dictates its unique physicochemical profile and synthetic utility [1]. Generic substitution with its parent acid (Imidazole-1-butyric acid, CAS 72338-58-0) or analogs with different side-chain lengths (e.g., imidazole acetic acid derivatives) would fundamentally alter key parameters such as lipophilicity (LogP), solubility, and hydrogen bonding capacity . These changes directly impact its performance as a building block in reactions requiring a specific electrophilic or nucleophilic character, as well as the downstream pharmacokinetic and pharmacodynamic properties of any synthesized drug candidate, making interchangeability scientifically unsound without revalidation of the entire synthetic or biological workflow [2].

Quantitative Differentiation: Evidence for Imidazole-1-butyric acid, ethyl ester (CAS 72338-57-9)


Lipophilicity and Polarity Comparison: Ethyl Ester vs. Parent Acid

The ethyl ester modification significantly increases the calculated lipophilicity of the molecule compared to its parent carboxylic acid. The XLogP value for Imidazole-1-butyric acid, ethyl ester is 0.5, while the calculated cLogP for Imidazole-1-butyric acid (CAS 72338-58-0) is -0.214 . Concurrently, the topological polar surface area (TPSA) is reduced in the ester (44.1 Ų) compared to the acid (55.1 Ų), indicating a substantial change in its ability to engage in polar interactions [1].

Medicinal Chemistry Physical Chemistry ADME Properties

Synthetic Yield Comparison in N-Alkylation Reactions

The synthesis of this ester via N-alkylation of imidazole with ethyl 4-bromobutyrate is a well-established route. While a direct yield comparison against all other alkyl halides is not presented, a study on the Hofmann-type elimination method for 1-substituted imidazoles reports that overall yields decrease in a specific order based on the alkylating agent . Primary alkyl halides, like the one used to synthesize this ester, generally provide yields ≥ those of allyl, secondary alkyl, and benzyl halides. In contrast, direct alkylation to produce the parent acid is less straightforward and may require alternative pathways like reacting azole salts with γ-butyrolactone [1].

Organic Synthesis Process Chemistry Reaction Optimization

Structural Confirmation via Unique Beilstein Registry Number

This specific compound is unambiguously identified by its Beilstein Registry Number (BRN), which is 0517443 . The parent acid, Imidazole-1-butyric acid (CAS 72338-58-0), has a different BRN: 0511705 [1]. This distinction is critical for accurate chemical inventory, regulatory filing, and procurement to ensure the correct substance is ordered and received, as similar names can be easily confused.

Analytical Chemistry Chemical Identification Regulatory Compliance

Inferred Influence of Side-Chain Length on Pharmacological Activity

Research on related imidazole scaffolds, such as imidazole-4-acetic acid (IAA) analogues, demonstrates that modifications to the side chain can profoundly alter pharmacological activity, including the ability to act as agonists or antagonists at GABA receptors . The patent literature further reinforces that small changes in the alkyl chain of imidazole derivatives (e.g., methyl, ethyl, propyl, butyl) are used to fine-tune biological activity [1]. While direct activity data for this specific ester is not publicly available, this class-level evidence supports that its four-carbon butyric acid ester side chain is a critical structural feature that will confer a distinct pharmacological profile compared to derivatives with shorter (e.g., acetic or propanoic acid) or longer chains.

Medicinal Chemistry Neuropharmacology Structure-Activity Relationship

Validated Application Scenarios for Imidazole-1-butyric acid, ethyl ester (CAS 72338-57-9)


Medicinal Chemistry: Intermediate for Lipophilic Drug Candidates

When designing a new chemical entity (NCE) where enhanced lipophilicity is desired to potentially improve membrane permeability and oral absorption, Imidazole-1-butyric acid, ethyl ester serves as a superior building block compared to its parent acid. The ethyl ester modification provides a calculated LogP of 0.5, a 0.714-unit increase over the parent acid (cLogP -0.214), and reduces polar surface area from 55.1 Ų to 44.1 Ų . This shift in physicochemical properties can be exploited in early-stage drug discovery to create prodrugs or to mask a polar carboxylate handle until a later synthetic step, providing a strategic advantage over using the more polar acid directly.

Process Chemistry: Preferred Intermediate for Scalable Syntheses

For process chemists developing scalable routes to complex molecules containing an imidazole-butanoic acid moiety, the ethyl ester is often the preferred intermediate. Synthesis via N-alkylation of imidazole with a primary alkyl halide like ethyl 4-bromobutyrate is a well-established, high-yielding reaction class . This approach is typically more straightforward and efficient than synthesizing the parent acid directly, which may involve alternative, less robust pathways like the reaction of azole salts with γ-butyrolactone . Procuring this pre-formed ester can therefore streamline multi-step syntheses and improve overall process yield and throughput.

Analytical & Regulatory: Reference Standard for Unambiguous Identification

In quality control, analytical method development, and for regulatory submissions, the unique Beilstein Registry Number (BRN 0517443) provides an unambiguous, globally recognized identifier for this specific compound . This is critical for distinguishing it from the closely related parent acid (Imidazole-1-butyric acid, BRN 0511705) and other N-alkyl imidazole analogs . Using this specific CAS and BRN ensures that analytical reference standards, certificates of analysis, and inventory records are unequivocally accurate, which is a foundational requirement for GLP, GMP, and patent filing environments.

Neuroscience Drug Discovery: A Specific Scaffold for GABA Receptor Modulation

In research focused on neurological targets, particularly GABA receptors, imidazole derivatives are known to exhibit a range of activities from agonism to antagonism depending on subtle structural modifications . Imidazole-1-butyric acid, ethyl ester provides a specific scaffold with a four-carbon ester side chain. This is distinct from the more commonly studied imidazole-4-acetic acid (IAA), which has a two-carbon chain and acts as a GABA agonist . The butyric acid ester chain represents a key point of structural divergence that is hypothesized to confer a unique pharmacological profile, making this compound a valuable, non-fungible tool for exploring novel chemical space in GABA-related therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazole-1-butyric acid, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.